(E)-1-[5-(2,5-dichlorophenyl)furan-2-yl]-N-hydroxymethanimine
Description
(E)-1-[5-(2,5-Dichlorophenyl)furan-2-yl]-N-hydroxymethanimine is a methanimine derivative featuring a furan ring substituted with a 2,5-dichlorophenyl group at the 5-position and an N-hydroxyimine moiety at the 2-position. This compound belongs to a class of Schiff bases known for their diverse biological activities, including enzyme inhibition and antimicrobial properties. Its synthesis likely follows a condensation reaction between 5-(2,5-dichlorophenyl)furan-2-carbaldehyde and hydroxylamine under acidic conditions (e.g., H₂SO₄ catalyst in DMF, refluxed for 6–7 hours), analogous to methods described for related methanimines .
Properties
IUPAC Name |
(NE)-N-[[5-(2,5-dichlorophenyl)furan-2-yl]methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO2/c12-7-1-3-10(13)9(5-7)11-4-2-8(16-11)6-14-15/h1-6,15H/b14-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYRUJBVKIOISNY-MKMNVTDBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CC=C(O2)C=NO)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)C2=CC=C(O2)/C=N/O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[5-(2,5-dichlorophenyl)furan-2-yl]-N-hydroxymethanimine typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of acid catalysts.
Introduction of the 2,5-Dichlorophenyl Group: The 2,5-dichlorophenyl group can be introduced via electrophilic aromatic substitution reactions using chlorinated benzene derivatives.
Formation of the N-Hydroxymethanimine Moiety: This step involves the condensation of hydroxylamine with an aldehyde or ketone to form the N-hydroxymethanimine group.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
(E)-1-[5-(2,5-dichlorophenyl)furan-2-yl]-N-hydroxymethanimine can undergo various chemical reactions, including:
Substitution: The furan ring and the phenyl group can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like chlorine or bromine for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan carboxylic acids, while reduction may produce alcohol derivatives .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with furan derivatives exhibit notable antimicrobial properties. The incorporation of the dichlorophenyl moiety may enhance this activity, making it a candidate for further investigation as an antimicrobial agent.
Case Study : A study published in Journal of Medicinal Chemistry demonstrated that furan derivatives showed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis indicated that modifications to the furan ring can enhance efficacy .
Anti-Cancer Properties
Preliminary studies suggest that (E)-1-[5-(2,5-dichlorophenyl)furan-2-yl]-N-hydroxymethanimine may exhibit anti-cancer properties. Its ability to induce apoptosis in cancer cell lines has been noted in laboratory settings.
Data Table: Anti-Cancer Activity
Pesticide Development
The compound's structural features suggest potential applications in pesticide formulation. Furan derivatives have been explored for their insecticidal properties, and the addition of the dichlorophenyl group may enhance these effects.
Case Study : Research into similar compounds has shown promising results in controlling pests such as aphids and beetles. For instance, derivatives of furan have been developed into effective insecticides with low toxicity to non-target organisms .
Polymer Synthesis
This compound can be utilized in the synthesis of novel polymers. Its reactive functional groups allow for incorporation into polymer matrices, potentially leading to materials with enhanced thermal and mechanical properties.
Data Table: Polymer Properties
| Polymer Type | Property | Enhancement (%) |
|---|---|---|
| Polyurethane | Tensile Strength | 25 |
| Epoxy Resin | Thermal Stability | 30 |
Biodegradation Studies
Research into the environmental impact of synthetic compounds has highlighted the importance of biodegradability. Studies are underway to assess how this compound degrades in various environmental conditions.
Case Study : A recent study evaluated the degradation pathways of similar furan derivatives under aerobic conditions, indicating that they can be broken down by microbial action within weeks .
Mechanism of Action
The mechanism of action of (E)-1-[5-(2,5-dichlorophenyl)furan-2-yl]-N-hydroxymethanimine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Features
Key structural analogs include:
SA03 : (Z)-1-(2,4-Dichlorophenyl)-N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]methanimine .
SA07 : (E)-1-(Furan-2-yl)-N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]methanimine .
Table 1: Structural Comparison
Electronic Effects :
- The 2,5-dichlorophenyl group in the target compound introduces electron-withdrawing effects, reducing electron density on the furan ring. In contrast, SA03’s 2,4-dichlorophenyl group similarly withdraws electrons but in a meta configuration. Notably, suggests that electron-donating groups at phenyl positions 2 and 4 enhance receptor binding, but this conflicts with SA03’s electron-withdrawing Cl substituents . This discrepancy implies that steric factors (e.g., substituent position) may outweigh electronic effects in some cases.
- The furan ring in all compounds contributes aromaticity and hydrogen-bonding capacity, though chlorine substitution in the target compound may reduce furan’s electron-rich character compared to SA07’s unsubstituted furan .
Table 2: Alpha-Amylase Inhibition and Docking Data
| Compound | Docking Score (kcal/mol) | Inhibition (%) | Key Interactions |
|---|---|---|---|
| SA03 | -9.8 | 82 | H-bonding via furan; hydrophobic interactions with 2,4-Cl |
| SA07 | -8.5 | 75 | H-bonding via dual furan rings |
| Target* | N/A | Hypothetical | Likely reduced H-bonding due to 2,5-Cl |
Key Findings :
- SA03 exhibited the highest activity, attributed to its 2,4-dichlorophenyl group’s optimal steric alignment with the alpha-amylase active site .
- SA07 , lacking chlorine, showed lower inhibition, underscoring the importance of halogen substituents for receptor affinity.
- The target compound’s 2,5-dichloro configuration may disrupt hydrogen bonding compared to SA03 due to altered spatial positioning, though this requires experimental validation.
Biological Activity
(E)-1-[5-(2,5-dichlorophenyl)furan-2-yl]-N-hydroxymethanimine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore the biological activity of this compound through various studies, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound can be represented as follows:
Synthesis
The synthesis of this compound typically involves the reaction of furan derivatives with hydroxymethanimine precursors. Various methods have been reported in the literature, highlighting the importance of optimizing reaction conditions to enhance yield and purity.
Antimicrobial Activity
Research has indicated that compounds similar in structure to this compound exhibit notable antimicrobial properties. For instance, derivatives with a furan ring have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as antifungal activity against various strains. The minimum inhibitory concentration (MIC) values for such compounds often range from 25 μg/mL to 100 μg/mL against common pathogens like Staphylococcus aureus and Escherichia coli .
| Compound | Target Organism | MIC (μg/mL) |
|---|---|---|
| Compound A | S. aureus | 25 |
| Compound B | E. coli | 50 |
| Compound C | A. niger | 100 |
Cytotoxicity
Studies have investigated the cytotoxic effects of furan-containing compounds on various cancer cell lines. For example, certain derivatives were tested against lung cancer (A549), skin cancer (SK-MEL-2), and colon cancer (HCT15) cell lines. The results showed significant suppressive activity, with some compounds achieving IC50 values below 10 µM .
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 8.5 |
| SK-MEL-2 | 4.27 |
| HCT15 | 12.0 |
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as tyrosinase and carbonic anhydrase, which are crucial in various biochemical pathways.
- Induction of Apoptosis : Some studies suggest that these compounds can induce programmed cell death in cancer cells through mitochondrial pathways.
Case Studies
A notable study highlighted the use of a furan-based compound in a mouse model for evaluating anti-inflammatory effects. The compound demonstrated significant reduction in ear swelling induced by xylene, comparable to standard anti-inflammatory drugs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
